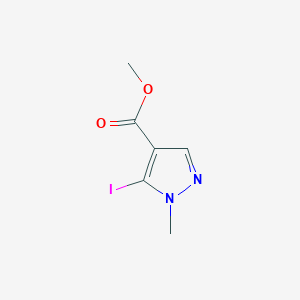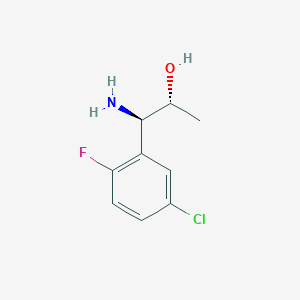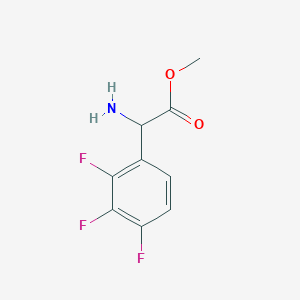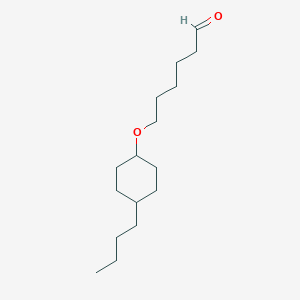
1-Allyl-3-(2,2-dimethylthietan-3-yl)urea
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-Allyl-3-(2,2-dimethylthietan-3-yl)urea is a synthetic organic compound characterized by the presence of an allyl group and a dimethylthietan ring attached to a urea moiety
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 1-Allyl-3-(2,2-dimethylthietan-3-yl)urea typically involves the reaction of allyl isocyanate with 2,2-dimethylthietan-3-amine under controlled conditions. The reaction is carried out in an inert atmosphere, often using a solvent such as dichloromethane or tetrahydrofuran. The reaction mixture is stirred at room temperature or slightly elevated temperatures to facilitate the formation of the desired product.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Purification of the compound is typically achieved through recrystallization or chromatographic techniques.
Analyse Chemischer Reaktionen
Types of Reactions: 1-Allyl-3-(2,2-dimethylthietan-3-yl)urea undergoes various chemical reactions, including:
Oxidation: The allyl group can be oxidized to form corresponding epoxides or aldehydes.
Reduction: The urea moiety can be reduced to form amines.
Substitution: The allyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid are commonly used.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are employed.
Substitution: Nucleophiles such as halides or amines can be used under basic or acidic conditions.
Major Products:
Oxidation: Formation of epoxides or aldehydes.
Reduction: Formation of primary or secondary amines.
Substitution: Formation of substituted allyl derivatives.
Wissenschaftliche Forschungsanwendungen
1-Allyl-3-(2,2-dimethylthietan-3-yl)urea has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of new materials and chemical processes.
Wirkmechanismus
The mechanism of action of 1-Allyl-3-(2,2-dimethylthietan-3-yl)urea involves its interaction with specific molecular targets. The allyl group can undergo metabolic activation, leading to the formation of reactive intermediates that interact with cellular components. The urea moiety may also play a role in binding to enzymes or receptors, modulating their activity and leading to various biological effects.
Vergleich Mit ähnlichen Verbindungen
1-Allyl-3-(2,2-dimethylthietan-3-yl)thiourea: Similar structure but with a sulfur atom replacing the oxygen in the urea moiety.
1-Allyl-3-(2,2-dimethylthietan-3-yl)carbamate: Similar structure but with a carbamate group instead of a urea moiety.
Uniqueness: 1-Allyl-3-(2,2-dimethylthietan-3-yl)urea is unique due to the presence of both an allyl group and a dimethylthietan ring, which confer distinct chemical and biological properties
Eigenschaften
Molekularformel |
C9H16N2OS |
|---|---|
Molekulargewicht |
200.30 g/mol |
IUPAC-Name |
1-(2,2-dimethylthietan-3-yl)-3-prop-2-enylurea |
InChI |
InChI=1S/C9H16N2OS/c1-4-5-10-8(12)11-7-6-13-9(7,2)3/h4,7H,1,5-6H2,2-3H3,(H2,10,11,12) |
InChI-Schlüssel |
UJWJVPNQJWFZPQ-UHFFFAOYSA-N |
Kanonische SMILES |
CC1(C(CS1)NC(=O)NCC=C)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![(3R,3aR,4aR,5R,6R,8aR,9aR)-3-[(dimethylamino)methyl]-6-hydroxy-8a-methylspiro[3a,4,4a,6,7,8,9,9a-octahydro-3H-benzo[f][1]benzofuran-5,2'-oxirane]-2-one;(E)-but-2-enedioic acid](/img/structure/B13029191.png)

![7-[3-(3-Aminopropyl)pyrrol-1-yl]-1-cyclopropyl-6-fluoro-8-methoxy-4-oxoquinoline-3-carboxylic acid](/img/structure/B13029206.png)
![8-Methoxy-2-azaspiro[4.5]decan-3-one](/img/structure/B13029209.png)






![5-iodo-4-methyl-1H-pyrrolo[2,3-b]pyridine](/img/structure/B13029257.png)

